![molecular formula C22H17ClN2O4S B12939687 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide CAS No. 918493-89-7](/img/structure/B12939687.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group, a chloro-substituted indole, and a phenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation, using benzenesulfonyl chloride in the presence of a base such as pyridine.
Acylation: The final step involves the acylation of the indole derivative with phenoxyacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the phenoxyacetamide moiety.
Reduction: Reduction reactions can target the sulfonyl group or the chloro substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dechlorinated or desulfonylated derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes involved in metabolic pathways.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its bioactive properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the indole core may engage in π-π stacking or hydrogen bonding. The phenoxyacetamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Benzenesulfonyl)-1H-indol-2-yl]-2-phenoxyacetamide: Lacks the chloro substituent.
N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]-2-phenoxyacetamide: Contains a bromo instead of a chloro group.
N-[3-(Benzenesulfonyl)-5-methyl-1H-indol-2-yl]-2-phenoxyacetamide: Contains a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro substituent in N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide can significantly influence its reactivity and binding properties, making it unique compared to its analogs. This uniqueness can be leveraged in designing compounds with specific biological or chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
918493-89-7 |
|---|---|
Molecular Formula |
C22H17ClN2O4S |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H17ClN2O4S/c23-15-11-12-19-18(13-15)21(30(27,28)17-9-5-2-6-10-17)22(24-19)25-20(26)14-29-16-7-3-1-4-8-16/h1-13,24H,14H2,(H,25,26) |
InChI Key |
SSTKUEYSOAUPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid](/img/structure/B12939619.png)
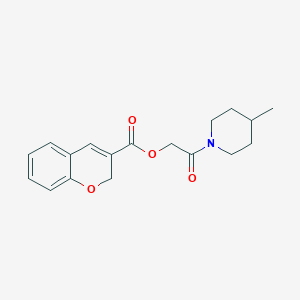
![1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol](/img/structure/B12939634.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B12939638.png)

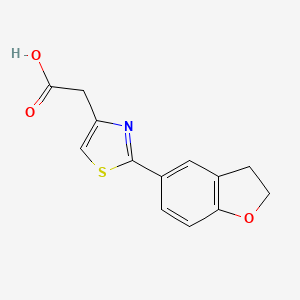
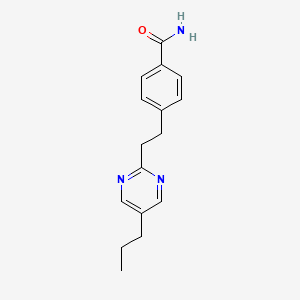
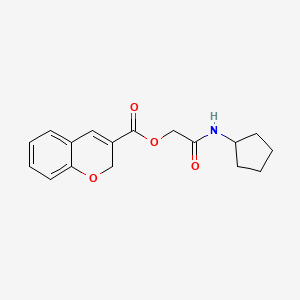
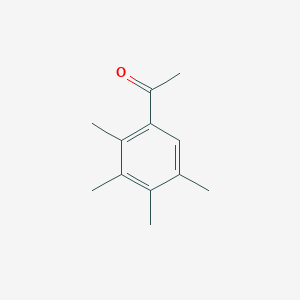
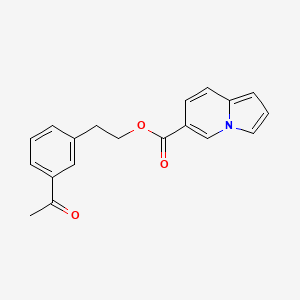
![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)
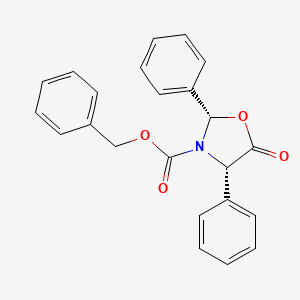
![tert-Butyl 3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12939694.png)
